2,9-Dimethyl-1,10-phenanthroline hydrochloride
Overview
Description
2,9-Dimethyl-1,10-phenanthroline hydrochloride is a derivative of the phenanthroline family, which is known for its ability to form complexes with various metal ions. The compound is characterized by the presence of two methyl groups at the 2 and 9 positions of the phenanthroline molecule, which can influence its binding properties and overall molecular geometry .
Synthesis Analysis
The synthesis of 2,9-dimethyl-1,10-phenanthroline can be achieved through a Skraup-type reaction involving o-phenylenediamine, crotonaldehyde, and a dehydrating agent such as arsenic(V) oxide or sodium m-nitrobenzenesulphonate . Additionally, a nucleophilic methylation of 2-methyl-1,10-phenanthroline with [14C]methyllithium followed by oxidation has been used to prepare 2,9-[14C]dimethyl-1,10-phenanthroline .
Molecular Structure Analysis
The molecular structure of 2,9-dimethyl-1,10-phenanthroline derivatives can exhibit deviations from planarity due to steric hindrance caused by the methyl groups. For instance, in the case of 1,10-dichloro-3,8-dimethyl-4,7-phenanthroline, the molecule is distorted from planarity with the chlorines displaced from the mean molecular plane . The presence of substituents can also influence the packing and intermolecular interactions in the crystal lattice .
Chemical Reactions Analysis
2,9-Dimethyl-1,10-phenanthroline can participate in various chemical reactions, forming charge-transfer complexes with electron acceptors such as chloranil, picric acid, and chloranilic acid . It can also undergo displacement reactions to form sulfur-bridged bis-1,10-phenanthroline macrocycles and amino-substituted bis-1,10-phenanthroline derivatives . The compound's reactivity is further demonstrated in its ability to form adducts with nickel(II) dithiophosphates, exhibiting a pentacoordinated geometry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,9-dimethyl-1,10-phenanthroline complexes can be studied through various spectroscopic methods. For example, the crystal structure of a nickel(II) complex with 2,9-dimethyl-1,10-phenanthroline revealed a pentacoordinated geometry with distorted trigonal bipyramidal coordination . The compound's coordination chemistry is also evident in the formation of a non-symmetric ligand complex with copper, showing distinct geometrical preferences for different oxidation states of copper . Additionally, the stereochemistry of rigid chelate-metal complexes, such as those formed with nickel(II), can be elucidated through X-ray crystallography, revealing details about the coordination environment and intermolecular interactions .
Scientific Research Applications
Catalysis and Coordination Chemistry
2,9-Dimethyl-1,10-phenanthroline hydrochloride plays a significant role in catalysis and coordination chemistry. Studies have highlighted its use in synthesizing metal oxidation catalysts. For instance, 2,9-bis(trichloromethyl)-1,10-phenanthroline, derived from 2,9-dimethyl-1,10-phenanthroline, is utilized for synthesizing oxidatively resistant derivatives capable of coordination to metal oxidation catalysts (Beer, Jiménez, & Drago, 1993). Additionally, complexes of Cu(II) with 2,9-dimethyl-1,10-phenanthroline demonstrate electrocatalytic activities for the reduction of O2 and H2O2 (Zhang & Anson, 1993).
Crystallography and Molecular Structure
In crystallography, 2,9-dimethyl-1,10-phenanthroline has been studied for its molecular structure. Investigations have revealed its twisted chair conformation and the way adjacent molecules pack together, forming supramolecular chains (Feng Jin-hu, 2014). Furthermore, the molecule's hydrated form has been described, highlighting differences in packing and hydrogen atom positioning (Baggio, Baggio, & Mombrú, 1998).
Chemical Synthesis
2,9-Dimethyl-1,10-phenanthroline is also important in chemical synthesis processes. It has been used in the synthesis of various derivatives, employing methods such as Skraup reaction (O'Reilly & Plowman, 1960). Another study involved synthesizing a 2,9-[14C]Dimethyl-1,10-phenanthroline derivative for radiochemical purposes (Smit et al., 1981).
Sensor Development
Research has been conducted on using 2,9-Dimethyl-1,10-phenanthroline for developing sensors. Crystals of copper compounds containing 2,9-dimethyl-1,10-phenanthroline have been shown to act as oxygen sensors if they contain void space (Smith & Mann, 2009).
Photophysical Properties
The photophysical properties of 2,9-dimethyl-1,10-phenanthroline have been a subject of interest, particularly in solvent-induced luminescence quenching studies. These studies have provided insights into the electronic and geometric structure of the molecule in various states (Penfold et al., 2013).
Safety And Hazards
2,9-Dimethyl-1,10-phenanthroline causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
properties
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.ClH/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h3-8H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGBNSJLQDNNPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7296-20-0, 484-11-7 (Parent) | |
Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7296-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041066084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00884367 | |
Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884367 | |
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Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dimethyl-1,10-phenanthroline hydrochloride | |
CAS RN |
41066-08-4, 7296-20-0 | |
Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41066-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041066084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:?) | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,10-Phenanthroline, 2,9-dimethyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,9-dimethyl-1,10-phenanthroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.938 | |
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Record name | 2,9-dimethyl-1,10-phenanthroline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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